molecular formula C21H19Br2NO5S B13830769 Benzhydryl 6,6-dibromopenicillinate sulfone

Benzhydryl 6,6-dibromopenicillinate sulfone

Cat. No.: B13830769
M. Wt: 557.3 g/mol
InChI Key: SHJHKUIJGZAZQV-QFBILLFUSA-N
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Description

Benzhydryl 6,6-dibromopenicillinate sulfone is a biochemical compound with the molecular formula C21H19Br2NO5S and a molecular weight of 557.252 g/mol . This compound is notable for its applications in proteomics research and its unique structural properties, which include a combination of benzhydryl and penicillinate moieties.

Preparation Methods

The synthesis of Benzhydryl 6,6-dibromopenicillinate sulfone typically involves multiple steps, including the bromination of penicillinate derivatives and subsequent sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .

Chemical Reactions Analysis

Benzhydryl 6,6-dibromopenicillinate sulfone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, altering its chemical properties. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

Benzhydryl 6,6-dibromopenicillinate sulfone has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzhydryl 6,6-dibromopenicillinate sulfone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Benzhydryl 6,6-dibromopenicillinate sulfone can be compared with other benzhydryl compounds, such as:

Properties

Molecular Formula

C21H19Br2NO5S

Molecular Weight

557.3 g/mol

IUPAC Name

benzhydryl (2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C21H19Br2NO5S/c1-20(2)16(24-18(26)21(22,23)19(24)30(20,27)28)17(25)29-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16,19H,1-2H3/t16-,19+/m0/s1

InChI Key

SHJHKUIJGZAZQV-QFBILLFUSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1(=O)=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C

Canonical SMILES

CC1(C(N2C(S1(=O)=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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